molecular formula C18H17Cl2N3O4 B2664093 Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate CAS No. 1223424-69-8

Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate

Cat. No. B2664093
CAS RN: 1223424-69-8
M. Wt: 410.25
InChI Key: KNKNSZKPKBDRBY-UHFFFAOYSA-N
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Description

Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In

Mechanism Of Action

Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate works by activating the STING pathway, which leads to the production of interferons and other immune system molecules. This activation leads to the recruitment of immune cells to the site of the tumor, where they can attack and destroy cancer cells. Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate has also been shown to have anti-angiogenic effects, meaning it can prevent the growth of new blood vessels that tumors need to survive.
Biochemical and physiological effects:
Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of interferons and other immune system molecules, as well as increase the recruitment of immune cells to the site of the tumor. Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate has also been shown to have anti-angiogenic effects, as mentioned above. In addition, Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate has been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.

Advantages And Limitations For Lab Experiments

One advantage of Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the immune system and cancer biology. However, one limitation is that Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate has not yet been approved for use in humans, so its potential clinical applications are still being explored.

Future Directions

There are a number of potential future directions for research on Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate. One area of interest is in combination therapy, where Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate is used in conjunction with other cancer treatments to enhance their efficacy. Another area of interest is in identifying biomarkers that can predict which patients are most likely to respond to Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate treatment. Finally, there is ongoing research into the development of new STING agonists that may be even more effective than Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate.

Synthesis Methods

Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate can be synthesized through a multi-step process involving the reaction of various reagents. The initial step involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-(morpholin-4-yl)benzoic acid to produce the desired product, Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate. The final product is then purified through a series of chromatographic techniques.

Scientific Research Applications

Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate has been shown to work by stimulating the immune system to attack cancer cells. It does this by activating a protein called STING, which triggers the production of interferons and other immune system molecules.

properties

IUPAC Name

methyl 2-[(3,6-dichloropyridine-2-carbonyl)amino]-5-morpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O4/c1-26-18(25)12-10-11(23-6-8-27-9-7-23)2-4-14(12)21-17(24)16-13(19)3-5-15(20)22-16/h2-5,10H,6-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKNSZKPKBDRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate

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